Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18841740
InChI: InChI=1S/C10H13N3.2ClH/c1-8-3-4-10-12-9(5-11-2)7-13(10)6-8;;/h3-4,6-7,11H,5H2,1-2H3;2*1H
SMILES:
Molecular Formula: C10H15Cl2N3
Molecular Weight: 248.15 g/mol

Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride

CAS No.:

Cat. No.: VC18841740

Molecular Formula: C10H15Cl2N3

Molecular Weight: 248.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride -

Specification

Molecular Formula C10H15Cl2N3
Molecular Weight 248.15 g/mol
IUPAC Name N-methyl-1-(6-methylimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C10H13N3.2ClH/c1-8-3-4-10-12-9(5-11-2)7-13(10)6-8;;/h3-4,6-7,11H,5H2,1-2H3;2*1H
Standard InChI Key YRYZVKJKTVDPMC-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C=C(N=C2C=C1)CNC.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride (CAS: 1284226-68-1) features a bicyclic imidazo[1,2-a]pyridine scaffold. The core structure consists of a pyridine ring fused with an imidazole ring, substituted at position 6 with a methyl group and at position 2 with a methylaminomethyl moiety. The dihydrochloride salt form enhances solubility for experimental applications.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₃Cl₂N₃
Molecular Weight234.12 g/mol
IUPAC Name(6-methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride
SMILESCC1=CN2C=C(N=C2C=C1)CN.Cl.Cl
Topological Polar Surface Area41.5 Ų (amine group contribution)

The compound’s planar aromatic system facilitates π-π stacking interactions with biological targets, while the protonated amine group enhances water solubility.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically begins with functionalization of the imidazo[1,2-a]pyridine scaffold. A common route involves:

  • Core Formation: Cyclization of 2-aminopyridine derivatives with α-haloketones under acidic conditions.

  • Methylaminomethyl Introduction: Nucleophilic substitution at position 2 using methylamine in the presence of a base.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride.

Recent advancements employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, achieving yields >85% .

Industrial-Scale Production

Optimized protocols utilize continuous flow reactors to enhance reproducibility. Key parameters include:

  • Temperature: 80–100°C

  • Catalyst: Palladium on carbon (Pd/C) for hydrogenation steps

  • Purity Control: Recrystallization from ethanol/water mixtures.

Structural Characterization

Spectroscopic Analysis

  • ¹H-NMR: Peaks at δ 2.45 ppm (6-methyl group), δ 3.80 ppm (CH₂NH₂), and δ 7.20–8.10 ppm (aromatic protons).

  • HRMS: Molecular ion peak at m/z 234.12 confirms the molecular weight.

  • FT-IR: N-H stretch at 3350 cm⁻¹ and C=N vibration at 1600 cm⁻¹.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, indicating suitability for room-temperature storage.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against kinases (e.g., Aurora-A) and G-protein-coupled receptors (GPCRs), with IC₅₀ values in the low micromolar range. Molecular docking studies suggest the methylaminomethyl group occupies hydrophobic pockets in target proteins .

Antimicrobial Efficacy

Preliminary data against Staphylococcus aureus (MIC = 64 µg/mL) and Candida albicans (MIC = 128 µg/mL) suggest moderate activity, likely due to membrane disruption .

Comparative Analysis with Analogues

Table 2: Activity Comparison of Imidazo[1,2-a]Pyridine Derivatives

CompoundAnticancer GI₅₀ (µM)Antimicrobial MIC (µg/mL)
6-Methyl derivative (This compound)12.3 (MCF-7)64 (S. aureus)
8-Methyl analogue25.1 (MCF-7)128 (S. aureus)
5-Nitro derivative8.9 (A549)32 (E. coli)

The 6-methyl substitution enhances target affinity compared to bulkier analogues, likely due to steric effects .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the amine moiety to improve bioavailability.

  • In Vivo Efficacy Trials: Evaluating pharmacokinetics in murine models.

  • Combination Therapies: Synergistic effects with checkpoint inhibitors .

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